2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c25-22(28)21-18-6-2-4-8-20(18)32-24(21)26-23(29)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-1-3-7-19(15)27/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHOBJBWLUBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, indicating that this compound may also interact with various targets.
Mode of Action
The mode of action of indole derivatives is often through their interaction with these targets, leading to changes in cellular processes. The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity. This suggests that our compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives, the compound could potentially have diverse molecular and cellular effects.
Biological Activity
The compound 2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 1052533-92-2) is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 533.1 g/mol. The structure features an indolin sulfonamide moiety linked to a tetrahydrobenzo[b]thiophene core, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClN4O4S2 |
| Molecular Weight | 533.1 g/mol |
| CAS Number | 1052533-92-2 |
Research indicates that this compound acts as an allosteric modulator of various receptors, particularly G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes and are common targets for drug development. The allosteric modulation can enhance or inhibit receptor activity, leading to diverse biological effects.
Therapeutic Implications
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The indolin sulfonamide moiety is known for its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.
- Anti-inflammatory Properties : The sulfonamide group contributes to anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory response.
- Neuroprotective Effects : Some derivatives of this compound have demonstrated neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of indolin sulfonamides. The findings indicated that the compound significantly inhibited cell proliferation in breast cancer cell lines, with an IC50 value of approximately 15 µM. This suggests a strong potential for further development as an anticancer agent .
Case Study 2: GPCR Modulation
Another research article highlighted the role of similar compounds in modulating GPCR activity. It was found that these compounds could selectively enhance receptor signaling pathways, leading to increased intracellular calcium levels and subsequent cellular responses .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidinylsulfonyl Analogs
- 2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
AChE Inhibitors with Piperazinyl Linkers
- 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)
Antioxidant Derivatives
- 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 92b) Activity: 55.5% nitric oxide radical scavenging at 100 μM. Polar groups (cyano or carboxamide) at the 3-position enhance antioxidant capacity .
Flt-3 Inhibitors
- 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Physicochemical and Structural Comparisons
Table 1: Structural and Activity Comparison of Key Analogs
Table 2: Physicochemical Properties
Mechanistic Insights
- Sulfonyl Groups : The indolinylsulfonyl group in the target compound may improve solubility and provide steric bulk for selective receptor binding compared to piperidinylsulfonyl analogs .
- Amide Linkers : In AChE inhibitors like IIId, the amide linker facilitates critical hydrogen bonding, a feature likely shared by the target compound .
- Substituent Polarity: Polar groups (e.g., carboxamide, cyano) enhance antioxidant activity by stabilizing free radicals, as seen in Compound 92b .
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing this compound with optimal yield?
- Methodology : The synthesis typically involves multi-step reactions requiring precise control of solvents (e.g., DMF, DMSO, or ethanol), temperatures (reflux at 80–100°C), and coupling agents for amide bond formation. For example, refluxing in ethanol for 8–12 hours achieves yields up to 80% in analogous thiophene-carboxamide syntheses . Catalysts like DIPEA (diisopropylethylamine) are essential for activating carboxyl groups during coupling reactions .
- Optimization : Use HPLC to monitor intermediate purity and adjust reaction times based on TLC (thin-layer chromatography) progression. Contaminants from incomplete sulfonylation or benzamido coupling are common and require column chromatography for removal .
Q. Which analytical techniques are essential for structural confirmation?
- Characterization :
- NMR Spectroscopy : - and -NMR are critical for confirming aromatic protons (δ 6.8–8.2 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and tetrahydrobenzo[b]thiophene backbone signals (δ 1.5–2.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns matching the indolin-1-ylsulfonyl and carboxamide moieties .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1150 cm (sulfonyl S=O) confirm functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Key Findings :
- Sulfonyl Group : Replacing indolin-1-ylsulfonyl with morpholinosulfonyl (as in structurally similar compounds) reduces steric hindrance, enhancing target binding affinity .
- Carboxamide Linker : Substituting the benzamido group with a 4-methoxyphenylsulfonyl moiety improves solubility and acetylcholinesterase inhibition (60% vs. 40% for donepezil) .
Q. How to resolve contradictions in biological activity data across assays?
- Case Study : A reported 60% inhibition of acetylcholinesterase vs. lower activity in other studies may stem from assay conditions (e.g., pH, substrate concentration) or impurities.
- Solutions :
- Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., Ellman’s method for AChE).
- Compare with structurally validated analogs (e.g., N-benzyl derivatives) to isolate substituent-specific effects .
Q. What strategies address discrepancies in spectral data during structural elucidation?
- Example : Unexpected -NMR shifts in the tetrahydrobenzo[b]thiophene ring (e.g., δ 1.2 ppm instead of 1.5–2.0 ppm) may indicate conformational flexibility or solvent artifacts.
- Resolution :
- Perform variable-temperature NMR to assess dynamic effects.
- Cross-validate with X-ray crystallography (as done for ethyl 2-amino-6-benzyl derivatives) .
Q. How to improve solubility without compromising bioactivity?
- Approach : Introduce polar groups (e.g., morpholino, methoxy) to the sulfonylbenzamido moiety. For example, ethylsulfonyl substitutions in cyclohepta[b]thiophene analogs enhance aqueous solubility while retaining anticancer activity .
- Experimental Design :
- Measure logP values (via shake-flask method) to quantify hydrophilicity.
- Test in vitro permeability using Caco-2 cell monolayers .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
- Critical Steps :
- Sulfonylation : Use anhydrous conditions (dry DCM, molecular sieves) to prevent hydrolysis of the indolin-1-ylsulfonyl chloride intermediate .
- Amide Coupling : Activate carboxyl groups with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient benzamido formation .
- Quality Control : Intermediate characterization via -NMR (if fluorinated reagents are used) and in-process HPLC .
Q. How to design assays for evaluating target selectivity?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
